4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Overview
Description
4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a hydrazino group attached to a benzonitrile ring, which is further substituted with an oxazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of 4-cyano-2-nitroaniline with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group, which can further react with hydrazine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the oxazolidinone moiety can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazino-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile include:
- 4-Amino-2-(2-oxo-1,3-oxazolidin-3
Properties
IUPAC Name |
4-hydrazinyl-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-6-7-1-2-8(13-12)5-9(7)14-3-4-16-10(14)15/h1-2,5,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDLKJBXYTOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)NN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.